molecular formula C19H18N2O5 B11301625 N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11301625
M. Wt: 354.4 g/mol
InChI Key: HXSYRHPJQFMVKO-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique benzoxazine and benzodioxine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazine ring, followed by the introduction of the benzodioxine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-[2-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]-N-(prop-2-en-1-yl)acetamide
  • 4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal

Uniqueness

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of benzoxazine and benzodioxine structures. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H18N2O5/c1-2-21-13-9-12(7-8-14(13)25-11-18(21)22)20-19(23)17-10-24-15-5-3-4-6-16(15)26-17/h3-9,17H,2,10-11H2,1H3,(H,20,23)

InChI Key

HXSYRHPJQFMVKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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